molecular formula C5HO2PSi5+ B14391918 CID 78060504

CID 78060504

Katalognummer: B14391918
Molekulargewicht: 264.46 g/mol
InChI-Schlüssel: JZRHHFQOQRZDND-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78060504” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 78060504 involves specific synthetic routes and reaction conditions. These methods typically include the use of high-quality reagents and solvents, precise temperature control, and meticulous procedures to ensure the purity and yield of the compound. The exact synthetic route may vary depending on the desired application and the scale of production.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to maximize efficiency and yield while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow synthesis, which allow for the production of large quantities of the compound with consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78060504 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.

Wissenschaftliche Forschungsanwendungen

CID 78060504 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound has potential applications in drug development and therapeutic treatments. In industry, it is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of CID 78060504 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s chemical structure and properties. The exact mechanism of action may vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: CID 78060504 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties, such as CID 91857419 and CID 91853967 .

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which enable its use in a wide range of applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C5HO2PSi5+

Molekulargewicht

264.46 g/mol

InChI

InChI=1S/C5O2PSi5/c6-8(7)5(13)3(11)1(9)2(10)4(5)12/p+1

InChI-Schlüssel

JZRHHFQOQRZDND-UHFFFAOYSA-O

Kanonische SMILES

C1(=C(C(C(=C1[Si])[Si])([Si])[P+](=O)O)[Si])[Si]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.